N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivativeThe final step involves the formation of the acetimidamide moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to drive the reactions efficiently. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. This can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.
Quinolin-8-yloxyacetic acid: Another derivative used in the synthesis of various bioactive compounds.
Quinolin-8-yloxyphthalonitrile: Used in the development of novel materials for photodynamic therapy.
Uniqueness
N-((Ethylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
88758-02-5 |
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Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-ethylcarbamate |
InChI |
InChI=1S/C14H16N4O3/c1-2-16-14(19)21-18-12(15)9-20-11-7-3-5-10-6-4-8-17-13(10)11/h3-8H,2,9H2,1H3,(H2,15,18)(H,16,19) |
InChI Key |
AKKZXHFKLWABKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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